![molecular formula C19H21N3O5S B2655217 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-00-9](/img/structure/B2655217.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

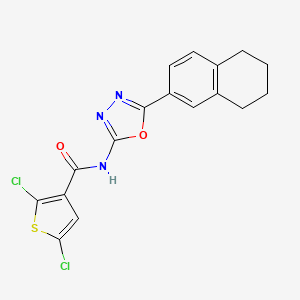

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common structure in many bioactive molecules .

Synthesis Analysis

The synthesis of similar benzo[d][1,3]dioxole-type compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

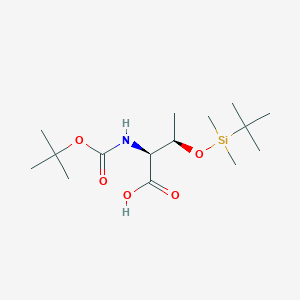

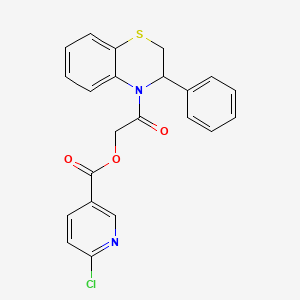

The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, a tetrahydrothiophene ring, and a tetrahydrocyclopenta[c]pyrazole ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve palladium-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Further reactions might include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound and its derivatives have been synthesized and characterized to understand their molecular structure and properties. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative and analyzed its structure through X-ray crystallography, highlighting the compound's conformation and molecular interactions within crystals. This study also explored the compound's thermal stability and electronic structure, offering insights into its potential applications in material science and pharmacology (Kumara et al., 2018).

Antimicrobial and Antifungal Activities

Research has also investigated the antimicrobial and antifungal potential of pyrazole derivatives. For example, Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting these compounds' potential in developing new antibacterial agents (Palkar et al., 2017).

Antiproliferative and Anticancer Properties

Some derivatives have shown moderate inhibitory effects on tumor cell lines, suggesting their potential use in cancer research. For example, Popsavin et al. (2002) synthesized C-nucleosides with modified sugar moieties, showing selective cytotoxic activity against certain cancer cells, indicating these compounds' potential as anticancer agents (Popsavin et al., 2002).

Herbicidal Activity

Research into the herbicidal activity of pyrazole-4-carboxamide derivatives by Ohno et al. (2004) revealed that certain substitutions at the pyrazole ring can significantly enhance herbicidal efficacy against various weeds, indicating these compounds' potential in agricultural applications (Ohno et al., 2004).

Molecular Interaction Studies

Investigations into the molecular interactions of these compounds, such as the study by Shim et al. (2002) on the antagonist interaction with the CB1 cannabinoid receptor, provide valuable information for drug design and development, especially in understanding receptor-ligand interactions (Shim et al., 2002).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-9-12-4-5-16-17(8-12)27-11-26-16)18-14-2-1-3-15(14)21-22(18)13-6-7-28(24,25)10-13/h4-5,8,13H,1-3,6-7,9-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKYZHZTZKJNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2655141.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)

![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)

![N-[4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2655154.png)

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655155.png)